
2-Fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene
説明
2-Fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene (FTTMB) is a fluorinated organic compound with numerous applications in scientific research. It is a versatile compound that can be used in a variety of ways, including as a reagent, a solvent, and a catalyst. FTTMB has been used in a wide range of laboratory experiments, from organic synthesis to biochemistry.
科学的研究の応用
2-Fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis reactions, as a solvent for chromatography, and as a catalyst in various reactions. It has also been used as a fluorescent probe in fluorescence microscopy, and as a substrate in enzyme kinetics experiments. Additionally, 2-Fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene has been used in the study of the structure and function of proteins, as well as in the study of the structure and function of DNA.
作用機序
2-Fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene acts as a fluorophore, which means it can absorb and emit light. When it absorbs light, it undergoes a conformational change, which causes it to emit light at a different wavelength. This mechanism of action is used in fluorescence microscopy and other fluorescence-based experiments. Additionally, 2-Fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene can act as a catalyst in certain chemical reactions. This is due to its ability to form strong hydrogen bonds with other molecules, which can facilitate the formation of new bonds.
Biochemical and Physiological Effects
2-Fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene has been used in the study of the biochemical and physiological effects of various compounds. It has been used to study the effects of drugs on the human body, as well as the effects of environmental pollutants on the environment. Additionally, 2-Fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene has been used to study the effects of various hormones on the body, such as insulin and adrenaline.
実験室実験の利点と制限
2-Fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene has several advantages for laboratory experiments. It is a relatively stable compound, and it has a low toxicity. Additionally, it is a versatile compound that can be used in a variety of ways, including as a reagent, a solvent, and a catalyst. However, 2-Fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene also has some limitations. It is relatively expensive, and it can be difficult to obtain in large quantities. Additionally, it is not soluble in water, which can limit its use in some experiments.
将来の方向性
2-Fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene has a wide range of potential future applications. It could be used in the development of new drugs or in the study of new biological processes. Additionally, it could be used in the development of new fluorescent probes or in the synthesis of new compounds. Finally, it could be used in the development of new catalysts or in the study of new chemical reactions.
特性
IUPAC Name |
2-fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3F4O/c9-8(10,11)16-5-3-1-2-4(6(5)12)7(13,14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTZECKZZNOUKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(Cl)(Cl)Cl)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



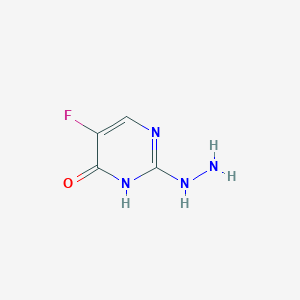
![4-Chloro-2-[chloro(difluoro)-methoxy]-1-nitro-benzene](/img/structure/B1402146.png)
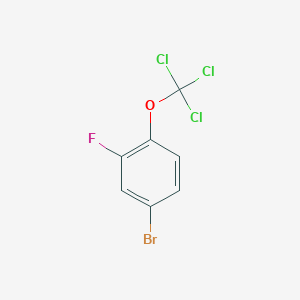
![2-Chloro-1-[chloro(difluoro)-methoxy]-4-fluoro-benzene](/img/structure/B1402148.png)
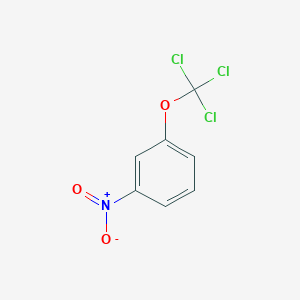

![1-Bromo-2-[chloro(difluoro)-methoxy]-4-fluoro-benzene](/img/structure/B1402153.png)

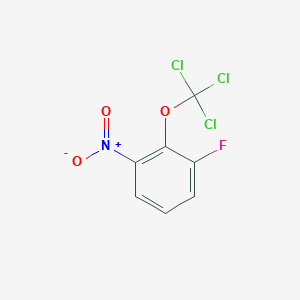
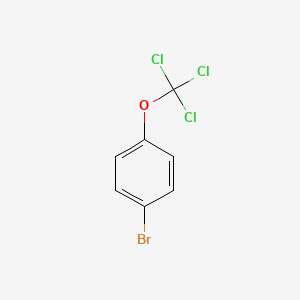

![1-Chloro-4-[chloro(difluoro)methoxy]-2-fluoro-5-nitro-benzene](/img/structure/B1402163.png)

![2-[Chloro(difluoro)methoxy]-4-fluoro-1-nitro-benzene](/img/structure/B1402166.png)